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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of

CBP/p300-IN-5, a potent and selective inhibitor of the homologous histone acetyltransferases

(HATs), CREB-binding protein (CBP) and p300. This document details the compound's

mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its

characterization.

Core Concepts: The Role of CBP/p300 in Cellular
Signaling
CBP and p300 are crucial transcriptional co-activators that play a pivotal role in a multitude of

cellular processes, including cell growth, differentiation, and proliferation.[1] They function by

acetylating histone proteins, which leads to a more relaxed chromatin structure, making it

accessible for transcription.[2][3] Dysregulation of CBP/p300 activity is implicated in various

diseases, most notably in cancer, where they can act as co-activators for oncogenic

transcription factors.[3][4] This makes them attractive therapeutic targets for the development

of novel anti-cancer agents.

The primary mechanism of action of CBP/p300 involves their intrinsic histone acetyltransferase

(HAT) activity. By transferring an acetyl group to lysine residues on histone tails, particularly

H3K18 and H3K27, they neutralize the positive charge, thereby weakening the interaction

between histones and DNA. This "opening" of the chromatin allows for the binding of
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transcription factors and the recruitment of the transcriptional machinery, leading to gene

activation.

CBP/p300 Signaling Pathway
The following diagram illustrates the central role of CBP/p300 in mediating transcriptional

activation.
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CBP/p300 signaling pathway overview.

Discovery of CBP/p300-IN-5
CBP/p300-IN-5 was identified as a potent inhibitor of p300/CBP histone acetyltransferase

activity through research detailed in patent WO2016044770A1, specifically in Example 715.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data for CBP/p300-IN-5.

Table 1: In Vitro Inhibitory Activity
Target Assay Type IC50 (nM) Cell Line Reference

p300/CBP
Enzymatic HAT

Assay
18.8 - [2]

H3K27

Acetylation
Cellular Assay 4.6 PC-3 [2]

Cell Proliferation Cellular Assay 14.8 LNCaP-FGC [2]
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Table 2: In Vivo Efficacy in Xenograft Models
Xenograft
Model

Cancer Type Dosing
Tumor Growth
Inhibition (%)

Reference

SuDHL-8 B-cell Lymphoma 7.5 mg/kg/day 62 [2]

22RV1 Prostate Cancer 7.5 mg/kg/day 48 [2]

Experimental Protocols
While the precise, detailed experimental protocols for the characterization of CBP/p300-IN-5
are proprietary and contained within patent literature, this section provides detailed

methodologies for the key types of experiments typically cited in the development of such

inhibitors.

Histone Acetyltransferase (HAT) Enzymatic Assay
(General Protocol)
This assay is designed to measure the enzymatic activity of p300/CBP and the inhibitory

potential of test compounds.

Materials:

Recombinant human p300 or CBP enzyme

Histone H3 or H4 peptide substrate

Acetyl-CoA

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Test compound (CBP/p300-IN-5)

Detection reagent (e.g., fluorescently labeled antibody specific for the acetylated peptide)

384-well assay plates

Procedure:
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Prepare serial dilutions of the test compound in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the p300/CBP enzyme to each well and incubate for a pre-determined time (e.g., 15

minutes) at room temperature to allow for compound binding.

Initiate the enzymatic reaction by adding a mixture of the histone peptide substrate and

Acetyl-CoA.

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding a stopping solution.

Add the detection reagent and incubate as per the manufacturer's instructions.

Measure the signal (e.g., fluorescence) using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.
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HAT enzymatic assay workflow.
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Cellular Assay for H3K27 Acetylation (Western Blot
Protocol)
This protocol details the measurement of histone H3 lysine 27 acetylation levels in cells treated

with CBP/p300-IN-5.

Materials:

PC-3 cells (or other relevant cell line)

Cell culture medium and supplements

Test compound (CBP/p300-IN-5)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed PC-3 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of CBP/p300-IN-5 for a specified time (e.g., 24

hours).
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Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetyl-H3K27 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal

loading.

Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.

In Vivo Xenograft Study (General Protocol)
This protocol outlines a typical subcutaneous xenograft study to evaluate the anti-tumor

efficacy of a CBP/p300 inhibitor.

Materials:

Immunocompromised mice (e.g., SCID or nude mice)

Cancer cell line (e.g., SuDHL-8 or 22RV1)

Cell culture medium and supplements

Matrigel (optional)

Test compound (CBP/p300-IN-5)
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Vehicle for dosing

Calipers for tumor measurement

Procedure:

Expand the chosen cancer cell line in culture.

On day 0, subcutaneously inoculate the cancer cells (typically 1-10 million cells in PBS or

with Matrigel) into the flank of the mice.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer CBP/p300-IN-5 (e.g., 7.5 mg/kg/day) and the vehicle to the respective groups via

the appropriate route (e.g., oral gavage, intraperitoneal injection).

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume

can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic biomarker analysis).

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control

group.
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In vivo xenograft study workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1666934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
CBP/p300-IN-5 is a potent and selective inhibitor of the CBP/p300 histone acetyltransferases

with demonstrated in vitro and in vivo activity against various cancer models. Its ability to

modulate histone acetylation and inhibit tumor growth underscores the therapeutic potential of

targeting CBP/p300 in oncology. Further research and development of this and similar

compounds may lead to novel and effective treatments for patients with cancers driven by

aberrant transcriptional programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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